![molecular formula C15H11FN2OS B5217792 N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5217792.png)
N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of CP-690,550 on N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide signaling pathways and immune cells may be further elucidated.
5. Drug delivery systems: New drug delivery systems may be developed to improve the pharmacokinetic properties and half-life of CP-690,550 in vivo.
Conclusion:
In conclusion, CP-690,550 is a potent and selective inhibitor of N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cytokine signaling pathways and the modulation of immune cell function. CP-690,550 has several advantages for lab experiments, but also has some limitations. There are still many future directions for research on CP-690,550, which may lead to new therapeutic options for patients with inflammatory and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. It is highly selective for N-(2-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide and does not inhibit other JAK family members, which reduces the risk of off-target effects. It also has good bioavailability and pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, CP-690,550 has some limitations for lab experiments. It is a small molecule inhibitor and may not be suitable for targeting intracellular protein-protein interactions. It also has a short half-life in vivo, which may require frequent dosing in animal studies.
Zukünftige Richtungen
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various diseases. However, there are still many future directions for research on CP-690,550. Some potential areas of investigation include:
1. Combination therapy: CP-690,550 may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of drug resistance.
2. New indications: CP-690,550 may be tested for its efficacy in other diseases, such as multiple sclerosis, lupus, and type 1 diabetes.
3. Biomarker identification: Biomarkers may be identified to predict the response to CP-690,550 treatment and monitor disease progression.
4.
Synthesemethoden
CP-690,550 can be synthesized through a multistep process that involves the reaction of 2-cyanophenylboronic acid with 4-fluorothiophenol, followed by the addition of 2-bromoacetophenone and subsequent cyclization to form the final product.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to be effective in reducing inflammation and suppressing the immune response in these diseases.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-12-5-7-13(8-6-12)20-10-15(19)18-14-4-2-1-3-11(14)9-17/h1-8H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKENHVJGRFEUQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.